5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Description
5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a fused pyrrolo-pyrazole core with a carboxylic acid substituent at position 3 and two fluorine atoms at position 3. This structure combines the rigidity of the bicyclic system with the electronic effects of fluorine substitution, making it a promising scaffold in medicinal chemistry and drug design. The compound’s CAS number is 796729-10-7, and it is commercially available in research-grade quantities (e.g., 100 mg) but has been listed as discontinued in some supplier catalogs .
The fluorine atoms at position 5 are critical for modulating the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The dihydro-4H-pyrrolo[1,2-b]pyrazole core provides a constrained geometry that may enhance selectivity in enzyme inhibition or receptor interactions.
Properties
IUPAC Name |
5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)1-5-4(6(12)13)2-10-11(5)3-7/h2H,1,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYXSBYYHKZVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NN2CC1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-57-1 | |
| Record name | 5,5-difluoro-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluorinated precursor with a suitable nucleophile, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic ring.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 5,5-difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid exhibit notable antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms of action often involve the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of migration |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Agricultural Applications
Fungicidal Activity
In agricultural chemistry, the compound is being explored as a potential fungicide. Its structural features allow it to act as an inhibitor of succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. Preliminary studies have shown that derivatives can effectively inhibit various phytopathogenic fungi.
| Compound Name | Target Pathogen | Efficacy (%) |
|---|---|---|
| Compound A | Zymoseptoria tritici | 85 |
| Compound B | Fusarium spp. | 90 |
Material Science
Polymer Development
The unique chemical structure of 5,5-difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid also lends itself to applications in material science. It can be utilized as a building block for developing advanced polymers with enhanced thermal and mechanical properties.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various derivatives against multiple cancer cell lines. The results indicated that compounds derived from 5,5-difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid exhibited IC50 values ranging from 10 to 30 µM across different cell lines, demonstrating moderate to high anticancer activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of this compound. It was found that specific modifications could enhance selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid with analogous pyrrolo-pyrazole and pyrazole-carboxylic acid derivatives, emphasizing structural, synthetic, and functional differences.
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
Fluorination Effects: The 5,5-difluoro substitution in the target compound distinguishes it from non-fluorinated analogs (e.g., 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid).
Functional Group Diversity :
- Carboxylic Acid vs. Carboxamide : While the target compound has a free carboxylic acid group, RIP1 kinase inhibitors (e.g., carboxamide derivatives in ) prioritize amide substituents for hydrogen bonding with kinase active sites.
- Ester Derivatives : Pyrazole-3-carboxylate esters (e.g., from ) exhibit higher volatility and are used in phytochemical studies or as synthetic intermediates, unlike the acid form.
Biological Relevance :
- The RIP1 kinase inhibitor class () demonstrates that pyrrolo-pyrazole carboxamides are potent in treating inflammatory conditions, suggesting that fluorinated analogs like the target compound could be explored for enhanced pharmacokinetics.
- Phytochemical studies () highlight pyrazole-3-carboxylates as bioactive components, though their esterification limits direct pharmacological use compared to carboxylic acids.
Synthetic Accessibility: The target compound’s discontinued commercial status () contrasts with its non-fluorinated analogs (e.g., 796729-03-8), which remain in stock . This suggests synthetic challenges in fluorinated heterocycle preparation or niche demand.
Research Findings and Implications
- Kinase Inhibition Potential: Fluorinated pyrrolo-pyrazoles may mimic ATP-binding motifs in kinases due to their planar, electron-deficient cores. Comparative studies with carboxamide derivatives () could validate this hypothesis.
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, a critical advantage in drug candidates. This property is absent in esterified or non-fluorinated analogs ().
- Supply Chain Limitations: The discontinuation of the target compound () underscores the need for improved synthetic routes, such as late-stage fluorination or novel cyclization strategies.
Biological Activity
5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid (CAS No. 2247106-89-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6F2N2O2
- Molecular Weight : 188.13 g/mol
- IUPAC Name : 5,5-difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
- Purity : 97% .
Synthesis
The synthesis of 5,5-difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. Various methods have been explored to optimize yield and purity, often utilizing specific catalysts and solvents .
Anticancer Properties
Research indicates that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit promising anticancer activities. For instance, studies have shown that certain pyrazole derivatives can inhibit key oncogenic pathways and exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A series of studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
In vitro assays have revealed that certain pyrazole derivatives possess notable antimicrobial properties. They have been tested against various pathogens, displaying effective inhibition of bacterial growth . This suggests potential applications in developing new antimicrobial agents.
Study on Anticancer Activity
A study conducted on the cytotoxic effects of pyrrolo[1,2-b]pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231) revealed significant results. The compounds were tested individually and in combination with doxorubicin to assess their synergistic effects. The findings indicated enhanced cytotoxicity when used in combination therapy .
Anti-inflammatory Research
Another study focused on the anti-inflammatory activity of substituted pyrazole derivatives using carrageenan-induced rat paw edema models. The results showed that certain compounds exhibited significant reductions in inflammation markers compared to control groups .
The biological activity of 5,5-difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells. This includes:
- Inhibition of Kinases : Targeting pathways involved in cell proliferation and survival.
- COX Inhibition : Reducing the production of pro-inflammatory mediators.
- Antimicrobial Action : Disrupting microbial cellular processes .
Comparison with Similar Compounds
A comparative analysis with other pyrazole derivatives highlights the unique properties of 5,5-difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 5,5-Difluoro... | High | Moderate | Moderate |
| Other Pyrazole Derivative A | Moderate | High | Low |
| Other Pyrazole Derivative B | Low | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
